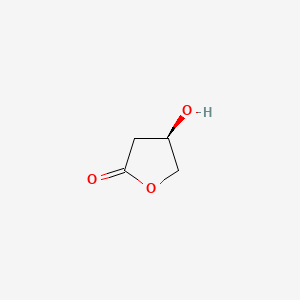

(R)-4-Hydroxydihydrofuran-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-1-4(6)7-2-3/h3,5H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDDLSHBRSNCBV-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58081-05-3 | |

| Record name | 3-Hydroxybutyrolactone, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058081053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYBUTYROLACTONE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B1M965970 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Data Analysis of (R)-4-Hydroxydihydrofuran-2(3H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-4-Hydroxydihydrofuran-2(3H)-one, a chiral γ-butyrolactone, is a significant building block in the synthesis of various biologically active molecules. Its stereochemistry plays a crucial role in the pharmacological activity of the final products. A thorough understanding of its structural and spectroscopic properties is essential for quality control, reaction monitoring, and characterization in synthetic and medicinal chemistry. This guide provides a comprehensive analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for 4-hydroxydihydrofuran-2(3H)-one.

¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3a | 2.53 | dd | 17.72, 3.71 |

| H-3b | 2.86 | dd | 17.94, 6.49 |

| H-4 | 4.23-4.27 | m | - |

| H-5a | 4.51 | dq | 6.62, 2.94 |

| OH | 2.24 | br s | - |

Note: Data obtained from a study on the synthesis of hydroxy lactones, where the stereochemistry was not explicitly defined as (R)[1]. The assignments are based on the general structure of 4-hydroxydihydrofuran-2(3H)-one.

¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 175.1 |

| C-3 | 37.3 |

| C-4 | 72.8 |

| C-5 | 84.0 |

Note: Data obtained from a study on the synthesis of hydroxy lactones, where the stereochemistry was not explicitly defined as (R)[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 4-hydroxydihydrofuran-2(3H)-one are presented below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | ~3400 | Broad, Strong |

| C=O stretch (γ-lactone) | ~1770 | Strong |

| C-O stretch | ~1180 | Strong |

Note: These are typical ranges for hydroxylactones. Specific data for the (R)-enantiomer is not available, however, a spectrum for a related compound showed a strong C=O stretch at 1757.80 cm⁻¹[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| Ion | m/z | Relative Intensity |

| [M+H]⁺ | 103.039 | - |

Note: High-resolution mass spectrometry (HRMS) data for a related compound, C8H12O3, showed a calculated m/z of 170.09429 for [M+H]⁺ and was found at 170.09408[1]. For this compound (C4H6O3), the expected [M+H]⁺ would be approximately 103.039.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

If the sample is a liquid, place a small drop directly onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin film.

-

If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., CH₂Cl₂ or acetone).

-

Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the compound.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Scan range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

-

Ionization mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

-

Capillary voltage: ~3-4 kV.

-

Drying gas flow and temperature: Optimized to ensure efficient desolvation.

-

Mass range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For fragmentation studies (MS/MS), the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID).

Mandatory Visualization

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Relationship Diagram Placeholder.

References

Physical and chemical properties of (R)-4-Hydroxydihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Hydroxydihydrofuran-2(3H)-one, a chiral gamma-butyrolactone, is a versatile building block in the synthesis of a variety of biologically active molecules and natural products. Its importance is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the stereoselective synthesis of several drugs. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is soluble in water, alcohols, and other polar organic solvents, while being insoluble in nonpolar solvents like petroleum ether.[1] A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| IUPAC Name | (4R)-4-hydroxyoxolan-2-one | [2] |

| Synonyms | (R)-3-Hydroxy-gamma-butyrolactone | [3] |

| CAS Number | 28693-43-8 | - |

| Molecular Formula | C₄H₆O₃ | [] |

| Molecular Weight | 102.09 g/mol | [] |

| Appearance | Clear to pale yellow liquid | [] |

Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 98-100 °C at 0.1 mmHg | [] |

| Density | 1.24 g/cm³ | [] |

| Refractive Index (n20/D) | 1.463-1.466 | [][5] |

| Flash Point | >110 °C | [] |

| LogP | -0.70580 | [] |

| Storage Temperature | 2-8 °C | [6] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ~4.6 | m | - | H4 |

| ~4.3 | dd | ~9.0, 6.0 Hz | H5a |

| ~4.1 | dd | ~9.0, 3.0 Hz | H5b |

| ~2.7 | dd | ~17.0, 6.0 Hz | H3a |

| ~2.5 | dd | ~17.0, 3.0 Hz | H3b |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~177 | C1 (C=O) |

| ~78 | C4 (CH-OH) |

| ~70 | C5 (CH₂) |

| ~38 | C3 (CH₂) |

IR Spectral Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretch |

| ~1770 (strong) | C=O stretch (lactone) |

| ~1180 | C-O stretch |

Mass Spectrometry

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 102. Key fragmentation patterns would likely involve the loss of water (m/z 84), loss of CO (m/z 74), and cleavage of the lactone ring.

Experimental Protocols

Synthesis of this compound from (R)-Malic Acid

This protocol describes a common and efficient method for the synthesis of this compound starting from the readily available chiral precursor, (R)-malic acid.

Materials:

-

(R)-Malic acid

-

Borane dimethyl sulfide complex (BMS)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Esterification (optional but recommended): (R)-Malic acid can be first converted to its dimethyl ester to improve solubility and reactivity in the subsequent reduction step. This can be achieved by refluxing (R)-malic acid in methanol with a catalytic amount of sulfuric acid.

-

Reduction: The di-ester (or the di-acid) is dissolved in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. Borane dimethyl sulfide complex (BMS) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol at 0 °C. The solvent is then removed under reduced pressure. The residue is treated with aqueous HCl and then neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Lactonization and Purification: The solvent is removed under reduced pressure to yield the crude product. The crude (R)-1,2,4-butanetriol is then subjected to lactonization, which can often be achieved by heating or by acid catalysis, to form the desired this compound. The final product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 1. Synthetic workflow for this compound.

Chiral HPLC Analysis

The enantiomeric purity of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Typical Method Parameters:

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD is often effective.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations. The ratio can be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used.

-

Column Temperature: Ambient or controlled at 25 °C.

Procedure:

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

Monitor the chromatogram for the separation of the two enantiomer peaks.

-

Calculate the enantiomeric excess (% ee) based on the peak areas of the (R) and (S) enantiomers.

Biological Relevance and Signaling Pathways

While this compound is primarily utilized as a synthetic intermediate, the broader class of gamma-butyrolactones (GBLs) exhibits significant biological activity. In various bacterial species, GBLs act as signaling molecules, often referred to as bacterial hormones, that regulate diverse physiological processes, including the production of secondary metabolites like antibiotics.[1][7][8]

In the context of drug development, the relevance of this compound lies in its role as a chiral precursor to more complex and biologically active molecules. For instance, it is a key building block in the synthesis of certain antiviral and anticancer nucleoside analogues.

Although a direct signaling pathway for this compound in mammalian systems has not been elucidated, its metabolic fate is of interest. As a derivative of gamma-butyrolactone (GBL), it could potentially be metabolized in vivo. GBL itself is a prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant that acts on GABA-B receptors.[9] While the specific metabolic pathway of the hydroxylated and chiral form is not well-documented, a hypothetical pathway could involve enzymatic conversion.

Figure 2. Hypothetical metabolic pathway and potential target interaction.

Conclusion

This compound is a valuable chiral synthon with significant applications in organic synthesis, particularly in the pharmaceutical industry. A thorough understanding of its physical, chemical, and spectroscopic properties is essential for its effective use. The experimental protocols provided in this guide offer a starting point for its synthesis and analysis. While its direct biological activity and involvement in signaling pathways are not yet fully understood, its relationship to the broader class of gamma-butyrolactones suggests potential areas for future research, especially concerning its metabolism and interaction with biological systems. This guide serves as a foundational resource for researchers and scientists working with this important chiral molecule.

References

- 1. Expansion of Gamma-Butyrolactone Signaling Molecule Biosynthesis to Phosphotriester Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The assimilation of gamma-butyrolactone in Agrobacterium tumefaciens C58 interferes with the accumulation of the N-acyl-homoserine lactone signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 5. aablocks.com [aablocks.com]

- 6. 7331-52-4|(S)-4-Hydroxydihydrofuran-2(3H)-one|BLD Pharm [bldpharm.com]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. safrole.com [safrole.com]

(R)-4-Hydroxydihydrofuran-2(3H)-one CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-Hydroxydihydrofuran-2(3H)-one, a valuable chiral building block in modern organic synthesis and drug development. This document details its chemical identity, physicochemical properties, and its significant role as a synthetic intermediate.

Chemical Identity and Molecular Structure

This compound, also known as (R)-(+)-3-Hydroxy-γ-butyrolactone, is a chiral lactone with the Chemical Abstracts Service (CAS) registry number 58081-05-3 . Its molecular formula is C₄H₆O₃, and it has a molecular weight of 102.09 g/mol .

The molecular structure of this compound is characterized by a five-membered lactone ring with a hydroxyl group at the fourth position, conferring chirality to the molecule.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some reported values may pertain to the racemic mixture or the (S)-enantiomer, and care should be taken in their interpretation.

| Property | Value | Reference |

| CAS Number | 58081-05-3 | [1] |

| Molecular Formula | C₄H₆O₃ | [1] |

| Molecular Weight | 102.09 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 98-100 °C | |

| Density | 1.24 g/cm³ | |

| Refractive Index | 1.4655 | |

| Solubility | Miscible with ethanol and chloroform. | |

| Storage | 2-8°C, under inert atmosphere |

Role in Asymmetric Synthesis and Drug Development

This compound and its derivatives are crucial chiral synthons in the pharmaceutical industry. The stereocenter at the C4 position makes it a valuable starting material for the enantioselective synthesis of complex molecules, ensuring high stereochemical purity in the final active pharmaceutical ingredient (API).

A prominent example of its application is in the synthesis of the antiepileptic drug Brivaracetam . While not a direct precursor, the closely related (R)-4-propyldihydrofuran-2(3H)-one is a key intermediate in the manufacturing process of Brivaracetam. The synthesis of this key intermediate often starts from chiral precursors, highlighting the importance of chiral building blocks like the title compound. The use of an optically pure starting material like (R)-4-propyldihydrofuran-2(3H)-one obviates the need for challenging and costly chiral separation steps later in the synthesis.

Experimental Protocols: Synthesis

Synthesis of (R)-4-propyldihydrofuran-2(3H)-one

This synthesis involves the alkylation of an optically pure oxazolidinone, followed by reduction, hydrolysis, and lactonization.

Step 1: Alkylation Optically pure (S)-3-n-pentanoyl-4-substituted oxazol-2-one is reacted with a substituted acetonitrile in the presence of a strong base to introduce the propyl group with the desired stereochemistry.

Step 2: Reduction The resulting intermediate is then reduced, typically using a hydride reducing agent, to convert the nitrile group to an amine, which is subsequently hydrolyzed to a hydroxyl group.

Step 3: Hydrolysis and Lactonization The final step involves the hydrolysis of the cyano group and subsequent acid-catalyzed lactonization to form the desired (R)-4-n-propyl-dihydrofuran-2(3H)-one.

Illustrative Experimental Workflow for Chiral Lactone Synthesis

Caption: General synthetic workflow for (R)-4-n-propyl-dihydrofuran-2(3H)-one.

Spectroscopic Data

Spectroscopic data is essential for the characterization and quality control of this compound. While a comprehensive public database of spectra for the pure (R)-enantiomer is limited, typical spectral features are summarized below.

| Technique | Key Observables / Characteristic Peaks |

| ¹H NMR | Signals corresponding to the protons on the lactone ring and the hydroxyl group. The chemical shifts and coupling constants are indicative of the stereochemistry. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, and the other two carbons of the furanone ring. |

| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) of the lactone, typically around 1770 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (102.09 g/mol ) and characteristic fragmentation patterns. |

Application in Drug Synthesis: Brivaracetam

The significance of chiral lactones like (R)-4-propyldihydrofuran-2(3H)-one is exemplified in the synthesis of Brivaracetam. The following diagram illustrates the logical flow from the chiral intermediate to the final drug product.

Caption: Logical workflow for the synthesis of Brivaracetam from the key chiral intermediate.

This technical guide underscores the importance of this compound and its analogs as indispensable tools in the development of modern pharmaceuticals. Their utility as chiral building blocks enables the efficient and stereoselective synthesis of complex drug molecules, ultimately contributing to the advancement of therapeutic agents.

References

The Chiral Synthon: A Deep Dive into the Discovery and Synthesis of (R)-4-Hydroxydihydrofuran-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

(R)-4-Hydroxydihydrofuran-2(3H)-one, a prominent member of the chiral γ-butyrolactone family, stands as a cornerstone in the synthesis of a multitude of biologically active molecules and pharmaceuticals. Its deceptively simple structure, featuring a stereocenter at the C4 position, has presented a fascinating challenge to synthetic chemists for decades, leading to the development of a rich and diverse array of synthetic strategies. This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this invaluable chiral building block, offering a comprehensive resource for researchers in the field.

A Historical Perspective: The Quest for Enantiopure γ-Hydroxy-γ-butyrolactones

The precise first synthesis of this compound is not definitively documented in a singular landmark paper. Instead, its emergence is intertwined with the broader pursuit of enantiomerically pure γ-butyrolactones, a class of compounds recognized early on for their presence in natural products and their potential as versatile synthetic intermediates.

Early approaches in the mid-to-late 20th century often relied on the "chiral pool," utilizing readily available, enantiopure natural products as starting materials. Key precursors such as malic acid and various carbohydrates served as the foundational scaffolds from which the desired stereochemistry could be carved. These methods, while effective in establishing the absolute configuration, often involved multiple steps and were sometimes limited by the availability and cost of the starting materials.

The late 20th and early 21st centuries witnessed a paradigm shift with the advent of asymmetric catalysis. Groundbreaking methodologies like the Sharpless asymmetric dihydroxylation and catalytic asymmetric hydrogenation provided powerful tools for introducing chirality with high enantioselectivity, moving the field away from its reliance on the chiral pool. More recently, the focus has increasingly turned towards green and sustainable methodologies, with biocatalytic and chemoenzymatic approaches gaining prominence for their high selectivity, mild reaction conditions, and reduced environmental impact.[1][2][3]

Key Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into several key strategies, each with its own set of advantages and limitations.

Synthesis from Chiral Precursors

This classical approach leverages the inherent chirality of natural products to construct the target molecule.

-

From Malic Acid: (R)-Malic acid is a popular and cost-effective starting material. The synthesis typically involves the reduction of the carboxylic acid functionalities to alcohols, followed by spontaneous or acid-catalyzed cyclization to form the lactone ring.[1][3][4]

-

From Carbohydrates: Sugars, with their abundance of stereocenters, offer another rich source of chirality. Synthetic routes from carbohydrates often involve oxidative cleavage and functional group manipulations to arrive at the desired γ-hydroxy acid precursor, which then undergoes lactonization.[1][3]

Asymmetric Synthesis

These methods create the chiral center during the reaction sequence, offering greater flexibility and efficiency.

-

Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral precursors, such as maleic anhydride or its derivatives, using chiral metal catalysts (often based on rhodium or ruthenium) is a highly effective strategy.[5][6][7][8][9] This method can provide high enantiomeric excess and is amenable to large-scale production.

-

Sharpless Asymmetric Dihydroxylation: This powerful reaction introduces two adjacent hydroxyl groups across a double bond with high enantioselectivity. By applying this methodology to a suitable unsaturated ester, the resulting diol can be further manipulated to yield the target lactone.[10][11][12][13][14]

Biocatalytic and Chemoenzymatic Methods

Harnessing the high selectivity of enzymes, these modern approaches offer a green and efficient alternative to traditional chemical synthesis.

-

Kinetic Resolution: Enzymes, particularly lipases, can be used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of 4-hydroxydihydrofuran-2(3H)-one or a suitable precursor, allowing for the separation of the desired (R)-enantiomer.[15][16]

-

Whole-Cell Biocatalysis: Engineered microorganisms can be designed to produce this compound directly from simple starting materials like glucose, offering a sustainable and potentially cost-effective manufacturing route.[17][18]

-

Chemoenzymatic Synthesis: This approach combines the best of both worlds, using a chemical reaction to generate a key intermediate which is then transformed with high enantioselectivity by an enzyme in a subsequent step.[4][19]

Quantitative Data Summary

The following tables summarize the quantitative data for various synthetic routes to this compound and its derivatives, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of this compound

| Synthetic Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chemoenzymatic | L-Malic acid | Selective hydrogenation, Candida rugosa lipase | 80 (isolated) | >99 | [4] |

| Flow Chemistry | 3-Butenoic acid | Phenylseleninic acid, H₂O₂ | 74 | Racemic | [20] |

Table 2: Synthesis of (R)-4-Propyl-dihydrofuran-2(3H)-one (A key derivative)

| Synthetic Method | Starting Material | Key Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Organocatalysis | trans-2-Hexen-1-al, Nitromethane | Chiral organic catalyst | 90 | >99.5 | [21] |

| Chemical Synthesis | (S)-3-n-pentanoyl-4-substituted oxazol-2-one | Alkylation, reduction, hydrolysis, lactonization | High | High | [22][23] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid[4]

This protocol describes a two-step process involving selective hydrogenation followed by enzymatic hydrolysis.

Step 1: Selective Hydrogenation of L-Malic Acid to (S)-β-Benzoyloxy-γ-butyrolactone

-

A solution of L-malic acid in a suitable organic solvent is treated with a protecting group reagent (e.g., benzoyl chloride) to selectively protect the β-hydroxyl group.

-

The resulting protected diacid is then subjected to selective hydrogenation of one of the carboxylic acid groups using a suitable catalyst (e.g., a borane reducing agent).

-

The reaction mixture is worked up to isolate the crude (S)-β-benzoyloxy-γ-butyrolactone.

Step 2: Lipase-Catalyzed Hydrolysis

-

The crude (S)-β-benzoyloxy-γ-butyrolactone is dissolved in a biphasic system of an organic solvent (e.g., tert-butyl methyl ether) and an aqueous buffer.

-

Immobilized Candida rugosa lipase is added to the mixture.

-

The reaction is stirred at a controlled temperature and pH until complete hydrolysis of the benzoyl group is observed.

-

The enzyme is removed by filtration, and the aqueous phase is extracted with an organic solvent.

-

The combined organic extracts are dried and concentrated under reduced pressure to yield (S)-3-hydroxy-γ-butyrolactone. The (R)-enantiomer can be obtained starting from D-malic acid.

Protocol 2: Asymmetric Hydrogenation of a γ-Butenolide[6]

This protocol outlines a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a γ-butenolide to the corresponding chiral γ-butyrolactone.

-

In a glovebox, a pressure-resistant vial is charged with the γ-butenolide substrate, a rhodium precursor (e.g., [Rh(COD)₂]BF₄), and a chiral phosphine ligand (e.g., ZhaoPhos).

-

Anhydrous, degassed solvent (e.g., dichloromethane) is added, and the mixture is stirred briefly to ensure homogeneity.

-

The vial is sealed and transferred to a hydrogenation reactor.

-

The reactor is purged with hydrogen gas and then pressurized to the desired pressure.

-

The reaction is stirred at a specific temperature for a set period.

-

After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography to afford the enantiomerically enriched γ-butyrolactone.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows in the synthesis of this compound.

Caption: Logical Progression of Synthetic Strategies.

Caption: Experimental Workflow for Kinetic Resolution.

Conclusion

The journey to develop efficient and enantioselective syntheses of this compound mirrors the broader advancements in synthetic organic chemistry. From its early origins in chiral pool synthesis to the sophisticated catalytic and biocatalytic methods of today, the quest for this valuable synthon has spurred innovation and pushed the boundaries of what is possible in asymmetric synthesis. The diverse array of methodologies now available provides researchers with a powerful toolkit to access this and other chiral γ-butyrolactones, paving the way for the discovery and development of new pharmaceuticals and biologically active compounds. The continued focus on sustainable and scalable routes ensures that the importance of this compound in the scientific community will only continue to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 14. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 15. Kinetic resolution of racemic 2-hydroxy-γ-butyrolactones by asymmetric esterification using diphenylacetic acid with pivalic anhydride and a chiral acyl-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. | Semantic Scholar [semanticscholar.org]

- 18. Frontiers | Biocatalytic Synthesis of Biobased Furan-Derived Chemicals, Fuels and Materials: Toward Sustainable Biorefineries [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

- 22. US20190359583A1 - Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

- 23. WO2018152949A1 - Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereochemistry and Chirality of 4-hydroxydihydrofuran-2(3H)-one Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and chirality of 4-hydroxydihydrofuran-2(3H)-one isomers. The focus is on the distinct properties and synthesis of the (R)- and (S)-enantiomers, which are crucial for applications in drug development and chemical synthesis. This document outlines key physicochemical properties, detailed experimental protocols for their synthesis and separation, and discusses their biological significance.

Introduction to Chirality in 4-hydroxydihydrofuran-2(3H)-one

4-hydroxydihydrofuran-2(3H)-one, a gamma-butyrolactone derivative, possesses a single stereocenter at the C4 position, giving rise to two non-superimposable mirror images known as enantiomers: (R)-4-hydroxydihydrofuran-2(3H)-one and (S)-4-hydroxydihydrofuran-2(3H)-one. These enantiomers exhibit identical physical properties in an achiral environment but can have significantly different interactions with other chiral molecules, such as biological receptors and enzymes. This stereochemical difference is of paramount importance in pharmacology and drug development, as the therapeutic activity and toxicity of a drug can be confined to a single enantiomer.

The (S)-enantiomer is a key intermediate in the synthesis of various biologically active compounds, including the brain metabolism promoter (S)-Oxiracetam and intermediates for AIDS drugs.[1] It also serves as a building block for the synthesis of certain natural products.[1] The (R)-enantiomer and its derivatives are also significant, for instance, (R)-4-propyldihydrofuran-2(3H)-one is a key intermediate in the synthesis of the antiepileptic drug Brivaracetam.

Physicochemical and Spectroscopic Data

Spectroscopic data, such as Nuclear Magnetic Resonance (NMR), provides detailed structural information. While the NMR spectra of the two enantiomers are identical in an achiral solvent, the use of chiral shift reagents can allow for their differentiation.

Table 1: Physicochemical Properties of 4-hydroxydihydrofuran-2(3H)-one Isomers

| Property | (S)-4-hydroxydihydrofuran-2(3H)-one | This compound | Reference |

| Molecular Formula | C₄H₆O₃ | C₄H₆O₃ | [2] |

| Molecular Weight | 102.09 g/mol | 102.09 g/mol | [2] |

| CAS Number | 7331-52-4 | Not specified | [2] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | 46.53 Ų | [2] |

| LogP | -0.7058 | -0.7058 | [2] |

| Hydrogen Bond Donors | 1 | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | 3 | [2] |

Table 2: Spectroscopic Data for 4-hydroxydihydrofuran-2(3H)-one (Racemic)

| Spectroscopy | Data | Reference |

| ¹H-NMR (d6-DMSO, 400 MHz) | δ 7.58-7.60 (m, 3H), 7.81-7.83 (m, 2H) | [3] |

| ¹³C-NMR (d6-DMSO, 100.6 MHz) | δ 126.3, 129.4, 132.1, 149.2 | [3] |

| ⁷⁷Se-NMR (d6-DMSO, 76.3 MHz) | δ 1180.40 | [3] |

Note: The provided NMR data is for phenylseleninic acid, a reagent used in a synthesis, and not the final product itself. Specific NMR data for the individual enantiomers of 4-hydroxydihydrofuran-2(3H)-one is not detailed in the provided search results.

Experimental Protocols

Enantioselective Synthesis

The synthesis of enantiomerically pure 4-hydroxydihydrofuran-2(3H)-one is a critical step for its use in pharmaceutical applications. Various strategies have been developed, often employing chiral catalysts or starting from a chiral pool.

Protocol 1: Asymmetric Synthesis of (R)-4-propyldihydrofuran-2(3H)-one (A related derivative)

This protocol describes the synthesis of a derivative and illustrates a general approach to achieving enantioselectivity.

Step a) Organocatalytic Michael Addition:

-

Dissolve trans-2-hexen-1-al (10 g, 101.9 mmols) in a 7/1 v/v mixture of THF/H₂O (150 mL).

-

Add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (1.66 g, 5.1 mmols), boric acid (3.15 g, 50.1 mmols), and pivalic acid (0.52 g, 5.1 mmols).

-

Stir the mixture at 20°C for 15 minutes.

-

Add nitromethane (37.3 g, 611.4 mmols) and stir at 20°C for 48 hours.

-

After completion, remove tetrahydrofuran under vacuum (T < 30°C) and add isopropyl acetate (60 mL).

Step b) Subsequent reactions to yield the final product would follow, which are not fully detailed in the source. The enantiomeric ratio of the product is monitored by chiral stationary phase gas chromatography.[4]

Separation of Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation.

General Protocol for Chiral HPLC Method Development:

-

Column Screening: Initially screen a set of complementary chiral columns with broad enantiorecognition abilities. Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based CSPs are common choices.[5][6]

-

Mobile Phase Selection:

-

Normal Phase: Use a nonpolar solvent like heptane with a small amount of an alcohol (e.g., ethanol or isopropanol) as a modifier.[5]

-

Reversed Phase: Use a mixture of an aqueous buffer (e.g., phosphate buffer at low pH) and a polar organic solvent like acetonitrile or methanol.[5]

-

Polar Organic Mode: Use waterless mixtures of polar organic solvents.[5]

-

-

Optimization: Once a column and mobile phase system show promise for separation, optimize the conditions by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline separation with good resolution.

Biological Activity and Significance

While extensive data on the specific biological activities of the individual enantiomers of 4-hydroxydihydrofuran-2(3H)-one is not widely published, the profound impact of stereochemistry on pharmacological effects is well-established. For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be inactive or even contribute to adverse effects.[7]

For instance, studies on derivatives, such as 4,5-dihydro-5-[aryl(hydroxy)methyl]-3-methylidenefuran-2(3H)-ones, have shown that these compounds are cytotoxic against leukemia cell lines in the micromolar range, with significant differences in activity observed between the corresponding enantiomers for the HL-60 cell line.[8] This highlights the importance of evaluating the biological activity of each enantiomer independently.

The use of (S)-4-hydroxydihydrofuran-2(3H)-one as a key intermediate for drugs like (S)-Oxiracetam underscores its role in providing the correct stereochemistry for desired biological interactions.[1]

Visualizations

Stereoisomers of 4-hydroxydihydrofuran-2(3H)-one

Caption: Enantiomers of 4-hydroxydihydrofuran-2(3H)-one.

General Workflow for Chiral Synthesis and Analysis

Caption: General workflow for obtaining and evaluating enantiomers.

Conclusion

The stereochemistry of 4-hydroxydihydrofuran-2(3H)-one is a critical determinant of its utility, particularly in the synthesis of pharmaceuticals. The ability to produce and separate the (R)- and (S)-enantiomers is essential for developing drugs with improved efficacy and safety profiles. This guide has provided an overview of the key aspects of the stereochemistry, synthesis, and biological relevance of these isomers, offering a valuable resource for professionals in the field of drug discovery and development. Further research into the specific biological activities of each enantiomer is warranted to fully elucidate their therapeutic potential.

References

- 1. globalsources.com [globalsources.com]

- 2. chemscene.com [chemscene.com]

- 3. rsc.org [rsc.org]

- 4. WO2019239341A1 - Process for asymmetric synthesis of (r)-4-propyldihydrofuran-2 (3h)-one - Google Patents [patents.google.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective synthesis and cytotoxic evaluation of 4,5-dihydro-5-[aryl(hydroxy)methyl]-3-methylidenefuran-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Furanone Derivatives in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furanone scaffold, a five-membered heterocyclic ring containing an oxygen atom and a ketone group, has emerged as a privileged structure in medicinal chemistry. Its prevalence in natural products and the synthetic accessibility of its derivatives have made it a focal point for the discovery of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the medicinal chemistry of furanone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document details the quantitative biological data, experimental methodologies, and underlying signaling pathways associated with these activities, serving as a resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity of Furanone Derivatives

Furanone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of cell cycle arrest and interaction with DNA, leading to the inhibition of tumor growth.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various furanone derivatives has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. A selection of these findings is summarized in Table 1.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bis-2(5H)-furanones | Compound 4e | C6 glioma | 12.1 | [1][2] |

| Furan-based pyridine carbohydrazide | Compound 4 | MCF-7 | 4.06 | [3] |

| Furan-based N-phenyl triazinone | Compound 7 | MCF-7 | 2.96 | [3] |

Table 1: Anticancer Activity of Selected Furanone Derivatives

Mechanism of Action: Cell Cycle Arrest and DNA Interaction

Studies have revealed that a key antitumor mechanism of certain bis-2(5H)-furanone derivatives is the induction of cell cycle arrest, specifically at the S-phase or G2/M phase.[1][2][3] This disruption of the normal cell division cycle prevents the proliferation of cancer cells. Furthermore, spectroscopic analysis has indicated that some of these compounds can directly interact with DNA, suggesting that DNA may be a potential molecular target for this class of anticancer drugs.[1]

Caption: Simplified workflow of the anticancer action of furanone derivatives.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the furanone derivatives and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve of the compound.

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the furanone derivative for the desired time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.

Anti-inflammatory Activity of Furanone Derivatives

Furanone derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Data on Anti-inflammatory Activity

The in vitro inhibitory activities of furanone derivatives against COX-1, COX-2, and 15-LOX enzymes are presented in Table 2.

| Compound Class | Derivative Example | Enzyme | IC₅₀ (µM) | Reference |

| N-phenylpyridazinone | Compound 5b | COX-2 | 3.27 | [4] |

| N-benzoylpyridazinone | Compound 8b | COX-2 | 3.47 | [4] |

| N-benzoylpyridazinone | Compound 8c | COX-2 | 2.90 | [4] |

| N-phenylpyridazinone | Compound 5b | 15-LOX | 4.93 | [4] |

| N-benzoylpyridazinone | Compound 8b | 15-LOX | 3.47 | [4] |

| N-benzoylpyridazinone | Compound 8c | 15-LOX | 2.90 | [4] |

| Tetrasubstituted furanone | DFU | COX-2 | 0.041 | [5] |

Table 2: Anti-inflammatory Activity of Selected Furanone Derivatives

Mechanism of Action: COX/LOX Inhibition and NF-κB Pathway

The primary anti-inflammatory mechanism of many furanone derivatives is the inhibition of COX and LOX enzymes, which are critical for the biosynthesis of prostaglandins and leukotrienes, respectively.[4] By inhibiting these enzymes, furanone derivatives can reduce the production of these pro-inflammatory mediators. Additionally, some furanone derivatives have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[6]

Caption: Furanone derivatives inhibit inflammatory pathways via COX/LOX and NF-κB.

Experimental Protocols

This in vivo model is used to assess the anti-inflammatory activity of compounds.

-

Animal Preparation: Acclimatize male Wistar rats for one week.

-

Compound Administration: Administer the furanone derivative or vehicle orally or intraperitoneally.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

-

Enzyme and Substrate Preparation: Use purified ovine COX-1 and human recombinant COX-2. Arachidonic acid is used as the substrate.

-

Incubation: Incubate the enzyme with the furanone derivative at various concentrations for a specified time.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Measurement of Prostaglandin E₂ (PGE₂): The amount of PGE₂ produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

IC₅₀ Determination: The IC₅₀ value is determined from the concentration-inhibition curve.

Antimicrobial Activity: Quorum Sensing Inhibition

Furanone derivatives have garnered significant attention for their ability to interfere with bacterial communication, a process known as quorum sensing (QS). By disrupting QS, these compounds can inhibit the expression of virulence factors and biofilm formation, offering a novel approach to combat bacterial infections.

Quantitative Data on Quorum Sensing Inhibition

The effectiveness of furanone derivatives in inhibiting QS is often evaluated by measuring the reduction in the expression of QS-controlled genes or the production of virulence factors.

| Compound Class | Derivative Example | Bacterial Strain | Inhibition | Reference |

| (5-oxo-2,5-dihydrofuran-3-yl)methyl alkanoate analogues | Not specified | Pseudomonas aeruginosa | 20-90% QS inhibition | [7] |

| Halogenated furanone | Not specified | Pseudomonas aeruginosa | Reduction in virulence factor production | [8] |

Table 3: Quorum Sensing Inhibitory Activity of Furanone Derivatives

Mechanism of Action: Targeting Quorum Sensing Systems

Furanone derivatives primarily target the LuxI/LuxR-type QS systems in Gram-negative bacteria, such as the LasI/LasR and RhlI/RhlR systems in Pseudomonas aeruginosa.[9][10] They are thought to act as antagonists of the signal receptor (e.g., LasR), preventing the binding of the natural autoinducer molecules and subsequent activation of target gene expression. In Gram-positive bacteria like Staphylococcus aureus, furanones can interfere with the accessory gene regulator (Agr) system.[11][12]

Caption: Furanone derivatives disrupt quorum sensing in both Gram-negative and Gram-positive bacteria.

Experimental Protocols

This assay is used to quantify biofilm formation.

-

Bacterial Culture: Grow bacteria in a suitable medium overnight.

-

Biofilm Formation: In a 96-well plate, add the bacterial culture with or without the furanone derivative and incubate for 24-48 hours to allow biofilm formation.

-

Washing: Gently wash the wells with PBS to remove planktonic cells.

-

Staining: Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.

-

Washing: Wash the wells again to remove excess stain.

-

Solubilization: Solubilize the stained biofilm with 30% acetic acid or ethanol.

-

Quantification: Measure the absorbance of the solubilized stain at 570-595 nm.

Synthesis of Furanone Derivatives

The synthesis of furanone derivatives is a dynamic area of research, with various methods being developed to access diverse structures.

General Synthetic Strategies

A common approach to synthesize 2(5H)-furanone derivatives involves the reaction of mucohalic acids (e.g., mucochloric or mucobromic acid) with various nucleophiles. For instance, the synthesis of novel chiral 2(5H)-furanone sulfones has been achieved through the interaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols, followed by oxidation.[13]

Caption: Synthetic pathway for chiral 2(5H)-furanone sulfones.

Experimental Protocol: Synthesis of Chiral 2(5H)-Furanone Sulfones

-

Step 1: Synthesis of 5-alkoxy-3,4-dihalo-2(5H)-furanones: React mucochloric or mucobromic acid with a chiral alcohol (e.g., l-menthol or l-borneol) in the presence of an acid catalyst.

-

Step 2: Synthesis of Furanone Thioethers: React the 5-alkoxy-3,4-dihalo-2(5H)-furanone with an aromatic thiol in the presence of a base like triethylamine.

-

Step 3: Oxidation to Furanone Sulfones: Oxidize the resulting furanone thioether using an oxidizing agent such as hydrogen peroxide in acetic acid to yield the final chiral 2(5H)-furanone sulfone.

Conclusion

Furanone derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with a growing understanding of their mechanisms of action, positions them as valuable leads for the development of new therapeutics. The continued exploration of the furanone scaffold, through both synthetic diversification and detailed biological evaluation, is expected to yield novel drug candidates with improved potency and selectivity. This guide provides a foundational resource for researchers to build upon in their efforts to harness the therapeutic potential of this important heterocyclic motif.

References

- 1. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

- 8. Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Chiral Building Block: (R)-4-Hydroxydihydrofuran-2(3H)-one in Synthesis

(R)-4-Hydroxydihydrofuran-2(3H)-one , a valuable chiral pool starting material, has emerged as a cornerstone in the stereoselective synthesis of a diverse array of complex molecules, most notably in the pharmaceutical industry. Its inherent chirality and versatile functionality make it an attractive scaffold for the construction of key intermediates for antiepileptic drugs, antiviral agents, and other bioactive compounds. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this important chiral building block, complete with experimental protocols and workflow visualizations to aid researchers and drug development professionals.

Physicochemical Properties

This compound is a colorless to yellow oily liquid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₃ | [2] |

| Molecular Weight | 102.09 g/mol | [2] |

| CAS Number | 28555-77-3 | - |

| Appearance | Colorless to yellow oily liquid | [1] |

| Solubility | Slightly soluble in chloroform, methanol, and ethanol | [1] |

| Storage | 2-8°C | [1] |

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through various methods, including the asymmetric reduction of maleic anhydride or succinic anhydride derivatives, and chemoenzymatic approaches. A common strategy involves the stereoselective reduction of a prochiral precursor.

Representative Experimental Protocol: Asymmetric Hydrogenation

A detailed experimental protocol for the asymmetric hydrogenation of a suitable precursor to yield this compound is often proprietary. However, a general procedure based on published methodologies is outlined below.

Reaction: Asymmetric hydrogenation of a furan-2,5-dione precursor.

Catalyst: A chiral ruthenium or rhodium complex, such as Ru(BINAP)Cl₂.

Procedure:

-

A solution of the furan-2,5-dione precursor in an appropriate solvent (e.g., methanol, ethanol) is placed in a high-pressure autoclave.

-

The chiral catalyst (e.g., 0.1-1 mol%) is added to the solution.

-

The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 10-50 atm).

-

The reaction mixture is stirred at a controlled temperature (e.g., 25-50°C) for a specified time (e.g., 12-48 hours), monitored by techniques like TLC or HPLC.

-

Upon completion, the autoclave is depressurized, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the enantiomerically pure this compound.

Note: The specific reaction conditions, including catalyst loading, hydrogen pressure, temperature, and reaction time, need to be optimized for the specific substrate and catalyst system.

Key Applications and Transformations

The synthetic utility of this compound stems from its ability to undergo a variety of chemical transformations, including protection of the hydroxyl group, alkylation at the C4 position, and ring-opening reactions. These transformations pave the way for the synthesis of a wide range of chiral molecules.

Synthesis of (R)-4-propyldihydrofuran-2(3H)-one: A Brivaracetam Intermediate

A primary application of this compound is in the synthesis of (R)-4-propyldihydrofuran-2(3H)-one, a key intermediate for the antiepileptic drug Brivaracetam.[3]

Workflow for the Synthesis of (R)-4-propyldihydrofuran-2(3H)-one:

Caption: Synthetic workflow for (R)-4-propyldihydrofuran-2(3H)-one.

Experimental Protocol for the Synthesis of (R)-4-propyldihydrofuran-2(3H)-one:

Step 1: Protection of the Hydroxyl Group

-

To a solution of this compound in anhydrous dichloromethane (DCM) at 0°C, add imidazole (1.2 equivalents) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield (R)-4-(tert-butyldimethylsilyloxy)dihydrofuran-2(3H)-one.

Step 2: Alkylation

-

To a solution of diisopropylamine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at -78°C, add n-butyllithium (1.5 equivalents) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Add a solution of the protected lactone from Step 1 in anhydrous THF to the LDA solution at -78°C and stir for 1 hour.

-

Add n-propyl bromide (1.5 equivalents) and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Step 3: Deprotection

-

To a solution of the alkylated product from Step 2 in THF, add tetrabutylammonium fluoride (TBAF, 1.1 equivalents) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to afford (R)-4-propyldihydrofuran-2(3H)-one.[1]

Synthesis of Chiral Tetrahydrofuran Derivatives

This compound serves as a precursor for the synthesis of various chiral tetrahydrofuran derivatives, which are important structural motifs in many natural products and pharmaceuticals.[4][5]

General Transformation to Chiral Tetrahydrofurans:

Caption: General pathway to chiral tetrahydrofuran derivatives.

Synthesis of Chiral β-Amino Acid Derivatives

The lactone ring of this compound can be opened to provide a chiral backbone for the synthesis of valuable β-amino acid derivatives, which are important components of peptidomimetics and pharmaceuticals.[6][7][8]

Conceptual Pathway to β-Amino Acids:

Caption: Conceptual synthesis of β-amino acids.

Precursor for Antiviral Nucleoside Analogues

The chiral nature of this compound makes it a suitable starting material for the synthesis of chiral furanose mimics, which are key components of antiviral nucleoside analogues.[9][10] The synthesis typically involves ring-opening, functional group manipulations to introduce the nucleobase and modify the hydroxyl groups, and finally, cyclization to form the furanose ring mimic.

Conclusion

This compound is a highly valuable and versatile chiral building block in modern organic synthesis. Its ready availability in enantiomerically pure form and its diverse reactivity provide a powerful platform for the efficient and stereoselective synthesis of a wide range of complex and biologically active molecules. The applications highlighted in this guide, particularly in the synthesis of the Brivaracetam intermediate, underscore its significance in drug discovery and development. Future research will undoubtedly continue to uncover new and innovative applications for this remarkable chiral synthon.

References

- 1. Synthesis and Application of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 2. 2(3H)-Furanone, dihydro-4-hydroxy- [webbook.nist.gov]

- 3. The exploration of synthesis route of (R)-4-Propyldihydrofuran-2(3H)-one_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 6. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Natural occurrence of hydroxydihydrofuranone compounds

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Hydroxydihydrofuranone compounds are a class of heterocyclic molecules of significant interest due to their potent sensory properties and diverse biological activities. Naturally occurring in a wide array of sources including fruits, thermally processed foods, and marine organisms, these compounds are key contributors to flavor and aroma profiles. Beyond their role in food science, many hydroxydihydrofuranones exhibit promising pharmacological activities, such as antimicrobial, anti-inflammatory, and anti-carcinogenic effects.[1] A notable example is the interference with bacterial quorum sensing by brominated furanones, presenting a novel anti-virulence strategy.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of hydroxydihydrofuranone compounds, their biosynthetic origins, and their biological significance. It includes a summary of quantitative data, detailed experimental protocols for their isolation and analysis, and visualizations of key pathways and workflows to support further research and development in this field.

Introduction to Hydroxydihydrofuranone Compounds

Hydroxydihydrofuranones are derivatives of furanone, a five-membered heterocyclic organic compound containing an oxygen atom. The "dihydro" prefix indicates a partially saturated ring, and the "hydroxy" prefix denotes the presence of at least one hydroxyl group. A archetypal and commercially significant example is 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, which is responsible for the characteristic sweet, caramel-like, fruity aroma of strawberries and pineapples.[1][4][5][6] These compounds are formed through various pathways, including enzymatic processes in plants and microorganisms and through non-enzymatic browning (Maillard reaction) during the thermal processing of food.[1][4] Their biological activities are diverse, ranging from acting as insect pheromones to possessing antioxidant, anti-inflammatory, and potent antimicrobial properties, making them attractive scaffolds for drug discovery.[1][7]

Natural Occurrence and Biosynthesis

Hydroxydihydrofuranone compounds are widespread in nature, originating from plant, microbial, and marine sources, as well as being products of chemical reactions during food processing.

In Plants and Fruits

The most well-known plant-derived hydroxydihydrofuranone is HDMF (Furaneol®). It was first identified in pineapple and is a key odorant in numerous fruits, including strawberries, raspberries, tomatoes, and lychee.[5][8] In plants, HDMF is often found stabilized as a glucoside, such as HDMF-β-D-glucopyranoside.[8]

The biosynthesis of HDMF in strawberries has been studied extensively. The primary precursor is D-fructose-1,6-bisphosphate.[7][9] An enzymatic pathway transforms this precursor into 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), which is then reduced by a quinone oxidoreductase (FaQR) to yield HDMF.[8]

In Marine Environments

The red marine alga Delisea pulchra is a prolific source of halogenated (primarily brominated) furanones.[10][11] These compounds are secondary metabolites that serve as a chemical defense mechanism, preventing the colonization of the alga's surface by bacteria and deterring grazing by herbivores.[1][10] These brominated furanones are structurally similar to bacterial acylated homoserine lactone (AHL) signaling molecules, which allows them to interfere with bacterial communication.[11] Marine-derived fungi, such as species from the genera Aspergillus and Penicillium, have also been identified as sources of novel furanone derivatives.[12]

From Microbial Fermentation

Microorganisms, particularly yeasts, are capable of producing hydroxydihydrofuranones during fermentation. The yeast Zygosaccharomyces rouxii, crucial in the production of soy sauce, produces HDMF from D-fructose-1,6-bisphosphate.[7] Another compound, 5-ethyl-2-methyl-4-hydroxy-3(2H)-furanone, is produced by yeast during the fermentation stages of soy sauce and beer production.[1] Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent flavor compound with a characteristic maple syrup or curry aroma, is the key organoleptic principal of roasted fenugreek seed and is also found in fermented products like sake and wine.[13][14][15]

Formation via Thermal Processing (Maillard Reaction)

The Maillard reaction, a series of chemical reactions between amino acids and reducing sugars that occurs upon heating, is a major source of furanones in cooked and processed foods.[1] HDMF, for instance, was first reported as a product of the Maillard reaction.[1] Sotolon is another key furanone formed during the roasting of coffee and in the production of molasses and brown sugar.[13] The specific furanones generated depend on the types of sugars and amino acids present, as well as the pH and heating conditions.[12]

Biological Activities and Signaling Pathways

The diverse structures of hydroxydihydrofuranones lead to a wide range of biological functions, with significant implications for pharmacology and drug development.

Antimicrobial Activity and Quorum Sensing Inhibition

The most studied pharmacological activity of this class is the anti-biofilm and anti-virulence effect of brominated furanones from Delisea pulchra.[16] These compounds act as quorum sensing inhibitors (QSIs). Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation.[3][17]

Brominated furanones are structural mimics of N-acyl homoserine lactones (AHLs), a common class of signaling molecules in Gram-negative bacteria.[11] They competitively bind to the AHL receptor protein (e.g., LuxR-type receptors), displacing the native AHL signal.[16] This binding event prevents the receptor from activating the transcription of QS-controlled genes, thereby inhibiting virulence factor production and biofilm formation without being bactericidal, which may reduce the selective pressure for resistance development.[2][16]

References

- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 7. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Delisea pulchra - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Burnt Sugar Notes [leffingwell.com]

- 14. Fenugreek - Wikipedia [en.wikipedia.org]

- 15. Meet the Molecule That Smells Like Pancakes and Set Off Emergency Investigations in NYC [seriouseats.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

An In-depth Technical Guide to the Synthesis of Gamma-Butyrolactone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-butyrolactone (GBL), a five-membered heterocyclic ester, is a foundational scaffold in a vast array of natural products and pharmacologically active molecules.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] Several FDA-approved drugs, such as the aldosterone antagonists Spironolactone and Eplerenone, incorporate the γ-butyrolactone moiety, highlighting its significance in medicinal chemistry.[1] This guide provides a comprehensive overview of modern synthetic strategies for accessing GBL and its derivatives, focusing on key reactions, catalytic systems, and detailed experimental protocols.

Core Synthetic Strategies

The construction of the γ-butyrolactone ring can be achieved from various starting materials through several distinct chemical transformations. This section details the most prominent and synthetically useful routes.

One of the most established industrial methods for GBL production is the catalytic hydrogenation of maleic anhydride or its hydrogenated successor, succinic anhydride.[3] This process can be conducted in either the liquid or vapor phase and typically employs heterogeneous catalysts under elevated temperature and pressure.[4][5] The reaction proceeds through the formation of succinic anhydride, which is then further reduced to GBL.

Caption: General reaction pathway for GBL synthesis from maleic anhydride.

Data Presentation: Catalytic Hydrogenation Conditions

| Starting Material | Catalyst System | Phase | Temp. (°C) | Pressure | Yield (%) | Reference |

| Maleic Anhydride | Pd-Mo-Ni on Silica | Liquid | 150 - 250 | 50 - 150 kg/cm ² | High | [4] |

| Maleic Anhydride | Copper Oxide / Zinc Oxide | Vapor | 250 - 270 | 5 bar | >95 | [5] |

| Succinic Acid | ReOx Nanoparticles | Liquid | 250 | - | 43 | [6] |

| Succinic Acid | PVP-capped CuPd | Liquid | 200 | 1 - 4 MPa | >99 | [7] |

Experimental Protocol: Vapor-Phase Hydrogenation of Maleic Anhydride [5]

-

Catalyst Activation: A catalyst bed composed of copper oxide (50-90 wt.%) and zinc oxide (10-50 wt.%) is prepared in a fixed-bed reactor. The catalyst is activated in-situ by heating to 180°C under a nitrogen stream, followed by the gradual introduction of hydrogen until a 100% hydrogen stream is achieved. The temperature is then raised to 250°C and held for 5 hours.

-

Reaction Feed: A vaporous mixture of maleic anhydride and hydrogen gas is prepared. The molar ratio of hydrogen to anhydride should be maintained between 40:1 and 200:1.

-

Hydrogenation: The gaseous feed is passed through the activated catalyst bed at a temperature of 250-270°C and a pressure of 5 bar.

-

Product Collection & Analysis: The reaction effluent is cooled and condensed to collect the liquid products. The conversion of maleic anhydride is typically complete, with GBL yields consistently exceeding 95% after an initial stabilization period. Product composition is analyzed by gas chromatography.

A sustainable route to GBL utilizes furfural, a platform chemical derived from lignocellulosic biomass.[8][9] This two-step process involves the initial oxidation of furfural to 2(5H)-furanone, which is subsequently hydrogenated to yield GBL.[9][10]

Caption: Two-step conversion of biomass-derived furfural to GBL.

Data Presentation: Hydrogenation of 2-Furanone to GBL

| Catalyst | Solvent | Temp. | H₂ Pressure | Time (h) | Yield (%) | Reference |

| 4% Pd/HAC | THF | RT | 0.5 MPa | 3 | 89 (isolated) | [8] |

Experimental Protocol: Hydrogenation of 2-Furanone [8]

-

Catalyst Preparation: Palladium supported on humin-derived activated carbon (Pd/HAC) is used as the heterogeneous catalyst.

-

Reaction Setup: A pressure reactor is charged with 2-furanone, tetrahydrofuran (THF) as the solvent, and the 4% Pd/HAC catalyst (5 wt% loading relative to the substrate).

-

Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to 0.5 MPa with H₂. The reaction mixture is stirred at room temperature for 3 hours.

-

Work-up and Isolation: Upon completion, the reactor is depressurized, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified (e.g., by column chromatography) to afford GBL as a colorless liquid. The catalyst can be recovered and recycled for several consecutive runs with minimal loss in activity.

The synthesis of enantiomerically pure GBL derivatives is of paramount importance for drug development, as stereochemistry often dictates biological activity.[11][12] Numerous asymmetric methods have been developed to control the stereocenters of the lactone ring.